molecular formula C9H7NOS B8645518 3-Methylthieno[3,2-b]pyridine-2-carbaldehyde

3-Methylthieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B8645518
M. Wt: 177.22 g/mol
InChI Key: AMWQJZYBZKPFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthieno[3,2-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

3-methylthieno[3,2-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7NOS/c1-6-8(5-11)12-7-3-2-4-10-9(6)7/h2-5H,1H3

InChI Key

AMWQJZYBZKPFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 3-methylthieno[3,2-b]pyridine-2-carboxylate (3.00 g) synthesized above, calcium chloride (3.02 g), ethanol (30 mL) and tetrahydrofuran (30 mL) was added sodium borohydride (2.06 g) at 0° C., and the mixture was stirred at room temperature for 5 hr. Saturated aqueous ammonium chloride solution was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a white solid. To a solution (50 mL) of the obtained solid in tetrahydrofuran was added active manganese dioxide (12.2 g), and the mixture was stirred at 50° C. overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure to give the title object compound (2.24 g, 93%) as a white solid.
Name
ethyl 3-methylthieno[3,2-b]pyridine-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
12.2 g
Type
catalyst
Reaction Step Five
Yield
93%

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